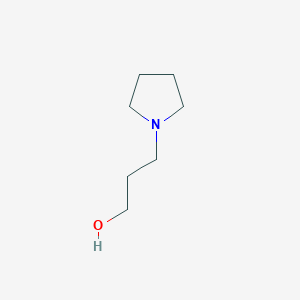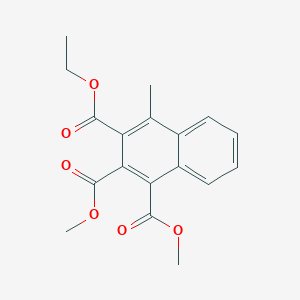
Allyl (triphénylphosphoranylidène)acétate
Vue d'ensemble
Description
Allyl (triphenylphosphoranylidene)acetate: is an organic compound with the chemical formula (C6H5)3P=CHCO2CH2CH=CH2. It is a member of the phosphoranylidene family, characterized by the presence of a phosphorus atom double-bonded to a carbon atom. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through the Wittig reaction .
Applications De Recherche Scientifique
Chemistry: Allyl (triphenylphosphoranylidene)acetate is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through the Wittig reaction. It serves as a key intermediate in the synthesis of various complex molecules, including natural products and pharmaceuticals .
Biology and Medicine: In biological research, this compound is utilized in the synthesis of bioactive molecules and potential drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new therapeutic agents .
Industry: In the industrial sector, Allyl (triphenylphosphoranylidene)acetate is employed in the production of specialty chemicals and materials. Its reactivity and versatility make it a useful building block in the manufacture of polymers, resins, and other advanced materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Allyl (triphenylphosphoranylidene)acetate can be synthesized via the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium ylide. The ylide is typically generated from a phosphonium salt and a strong base. For instance, the reaction of triphenylphosphine with an appropriate halide, followed by deprotonation with a strong base such as sodium hydride, yields the ylide. This ylide then reacts with an ester to form the desired compound .
Industrial Production Methods: While specific industrial production methods for Allyl (triphenylphosphoranylidene)acetate are not extensively documented, the general principles of large-scale Wittig reactions apply. These include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as the optimization of reaction conditions to minimize by-products and maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Allyl (triphenylphosphoranylidene)acetate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or peracids, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in organic solvents like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in ether solvents.
Substitution: Various nucleophiles such as halides, amines; reactions may require catalysts or specific temperature conditions.
Major Products Formed:
Oxidation: Epoxides, alcohols.
Reduction: Alcohols, alkanes.
Substitution: Allyl-substituted derivatives.
Mécanisme D'action
The primary mechanism of action for Allyl (triphenylphosphoranylidene)acetate involves its role as a reagent in the Wittig reaction. The compound reacts with aldehydes or ketones to form a four-membered ring intermediate, which subsequently breaks down to yield an alkene and a triphenylphosphine oxide by-product. This reaction is highly stereoselective and allows for the precise formation of carbon-carbon double bonds .
Comparaison Avec Des Composés Similaires
Methyl (triphenylphosphoranylidene)acetate: Similar in structure but with a methyl group instead of an allyl group. It is also used in Wittig reactions but may exhibit different reactivity and selectivity.
Ethyl (triphenylphosphoranylidene)acetate: Another analog with an ethyl group, used in similar synthetic applications.
Phenyl (triphenylphosphoranylidene)acetate: Contains a phenyl group, offering different electronic and steric properties.
Uniqueness: Allyl (triphenylphosphoranylidene)acetate is unique due to its allyl group, which imparts distinct reactivity and allows for the formation of allyl-substituted products. This makes it particularly valuable in the synthesis of compounds where the allyl functionality is desired .
Propriétés
IUPAC Name |
prop-2-enyl 2-(triphenyl-λ5-phosphanylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21O2P/c1-2-18-25-23(24)19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-17,19H,1,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQMUMNJRCNSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394703 | |
| Record name | Allyl (triphenylphosphoranylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104127-76-6 | |
| Record name | Allyl (triphenylphosphoranylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















